Fluphénazine énanthate

Vue d'ensemble

Description

Fluphenazine enanthate is a long-acting ester of fluphenazine, a phenothiazine derivative used primarily as an antipsychotic medication. It is commonly used in the treatment of chronic psychoses such as schizophrenia. Fluphenazine enanthate is administered via intramuscular injection and is known for its prolonged duration of action, making it suitable for patients who require long-term neuroleptic therapy .

Applications De Recherche Scientifique

Fluphenazine enanthate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on neurotransmitter pathways and receptor binding.

Medicine: Extensively used in clinical trials for the treatment of schizophrenia and other psychotic disorders.

Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications

Mécanisme D'action

Target of Action

Fluphenazine enanthate primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.

Mode of Action

Fluphenazine enanthate acts by blocking the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .

Biochemical Pathways

The blocking of dopaminergic receptors by fluphenazine enanthate leads to a decrease in the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thereby affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Pharmacokinetics

The pharmacokinetics of fluphenazine enanthate involves its absorption, distribution, metabolism, and excretion (ADME). The elimination half-life of fluphenazine is approximately 15 hours for the hydrochloride form and 7-10 days for the decanoate form . The bioavailability of fluphenazine is about 2.7% when administered orally . It is excreted in urine and feces .

Result of Action

The molecular and cellular effects of fluphenazine enanthate’s action primarily involve the modulation of dopaminergic signaling in the brain. By blocking D1 and D2 receptors, fluphenazine enanthate alters the normal functioning of these receptors, leading to changes in various brain functions regulated by dopamine. This can result in a reduction of symptoms in conditions like schizophrenia .

Action Environment

The action, efficacy, and stability of fluphenazine enanthate can be influenced by various environmental factors. For instance, smoking has been found to affect the clearance of fluphenazine in psychiatric inpatients . Additionally, up to 40% of those on long-term phenothiazines, including fluphenazine, have mildly abnormal liver function tests . This suggests that liver function can impact the metabolism and hence the action of fluphenazine enanthate.

Analyse Biochimique

Biochemical Properties

Fluphenazine enanthate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the dopaminergic system by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction leads to a decrease in dopamine activity, which is believed to be responsible for its antipsychotic effects. Additionally, fluphenazine enanthate affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Cellular Effects

Fluphenazine enanthate exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, fluphenazine enanthate reduces the excitatory effects of dopamine on neurons, leading to a decrease in neuronal activity . This reduction in activity can affect various cellular processes, including neurotransmitter release, ion channel function, and intracellular signaling pathways. Furthermore, fluphenazine enanthate has been shown to impact gene expression by altering the transcription of genes involved in dopamine signaling and other related pathways .

Molecular Mechanism

The molecular mechanism of action of fluphenazine enanthate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Fluphenazine enanthate binds to dopamine receptors, particularly D1 and D2 receptors, and inhibits their activity . This inhibition leads to a decrease in dopamine-mediated signaling, which is believed to be responsible for its antipsychotic effects. Additionally, fluphenazine enanthate may affect other neurotransmitter systems, such as serotonin and norepinephrine, further contributing to its therapeutic effects . The compound also influences gene expression by modulating the transcription of genes involved in dopamine signaling and other related pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluphenazine enanthate change over time due to its stability, degradation, and long-term effects on cellular function. Fluphenazine enanthate is known to have a long elimination half-life, which allows for sustained therapeutic effects over an extended period . Its stability and degradation can be influenced by various factors, including temperature, pH, and enzymatic activity. Long-term studies have shown that fluphenazine enanthate can lead to changes in cellular function, including alterations in neurotransmitter release, receptor sensitivity, and gene expression .

Dosage Effects in Animal Models

The effects of fluphenazine enanthate vary with different dosages in animal models. Studies have shown that low doses of fluphenazine enanthate can effectively reduce psychotic symptoms without causing significant adverse effects . Higher doses may lead to toxic or adverse effects, including extrapyramidal symptoms, sedation, and gastrointestinal disturbances . The threshold effects observed in these studies suggest that careful dosage titration is necessary to achieve optimal therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

Fluphenazine enanthate is involved in various metabolic pathways, including interactions with enzymes and cofactors. It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system . The major metabolites of fluphenazine enanthate include fluphenazine sulfoxide, 7-hydroxy-fluphenazine, and fluphenazine-N-oxide . These metabolites are further conjugated with glucuronic acid and excreted in the urine and feces . The metabolic pathways of fluphenazine enanthate can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy and safety .

Transport and Distribution

Fluphenazine enanthate is transported and distributed within cells and tissues through various mechanisms. It is primarily administered via intramuscular injection, allowing for slow and sustained release into the bloodstream . Once in the bloodstream, fluphenazine enanthate is distributed to various tissues, including the brain, liver, kidney, and fat . The compound is known to accumulate in fat tissues, where it can be slowly released over time . Additionally, fluphenazine enanthate interacts with transporters and binding proteins, such as P-glycoprotein, which can influence its distribution and localization within cells .

Subcellular Localization

The subcellular localization of fluphenazine enanthate can affect its activity and function. Fluphenazine enanthate is known to localize primarily in the cytoplasm and cell membrane, where it interacts with dopamine receptors and other biomolecules . The compound may also be transported to specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, through targeting signals and post-translational modifications . These localization patterns can influence the overall efficacy and safety of fluphenazine enanthate in treating psychotic disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fluphenazine enanthate is synthesized by esterification of fluphenazine with enanthic acid (heptanoic acid). The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the synthesis of fluphenazine enanthate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification through recrystallization and quality control measures to ensure the compound meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Fluphenazine enanthate undergoes various chemical reactions, including:

Oxidation: Fluphenazine enanthate can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Parent alcohol form of fluphenazine.

Substitution: Various substituted phenothiazine derivatives

Comparaison Avec Des Composés Similaires

Fluphenazine enanthate is compared with other similar compounds such as:

Fluphenazine decanoate: Another long-acting ester of fluphenazine with similar therapeutic uses but different ester chain length.

Chlorpromazine: A low-potency antipsychotic with a different side effect profile.

Perphenazine: A phenothiazine derivative with similar antipsychotic properties but different pharmacokinetics

Uniqueness

Fluphenazine enanthate’s uniqueness lies in its prolonged duration of action, making it highly suitable for patients with compliance issues. Its pharmacokinetic profile allows for less frequent dosing compared to other antipsychotics .

List of Similar Compounds

Propriétés

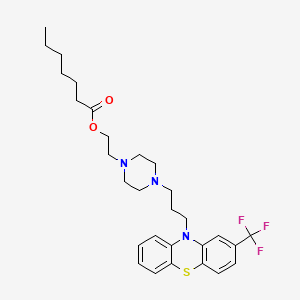

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38F3N3O2S/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWSFOSWNAQHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023070 | |

| Record name | Fluphenazine enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-81-8 | |

| Record name | Fluphenazine enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluphenazine enanthate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine O-enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPHENAZINE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB34YF0W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.